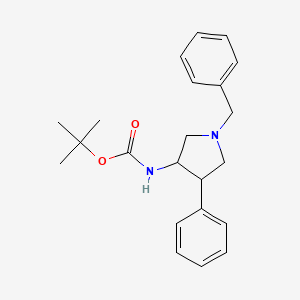

tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate

Description

tert-Butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with benzyl (at position 1) and phenyl (at position 4) groups. This compound is structurally significant as a chiral building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors or central nervous system (CNS) therapeutics. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODPLMKUZITHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Tert-Butyl Chloroformate

The predominant method involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA). This approach is well-established for generating carbamate derivatives with high purity and yield.

$$

\text{Pyrrolidine derivative} + \text{tert-Butyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent}} \text{tert-Butyl N-[(pyrrolidin-3-yl) substituent]} \text{carbamate}

$$

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Reaction time: 1–4 hours

In a typical procedure, the pyrrolidine derivative bearing the benzyl and phenyl groups is dissolved in DCM, cooled to 0°C, and reacted with tert-butyl chloroformate (1.1 equivalents) and TEA (1.2 equivalents). The mixture is stirred for 2–4 hours, then washed with water, dried, and purified via chromatography.

Amide Coupling Approach

Alternatively, the synthesis can involve coupling of a benzyl- and phenyl-substituted pyrrolidine-3-carboxylic acid with tert-butyl carbamate derivatives using coupling reagents like HATU or EDCI in the presence of a base such as DIPEA.

$$

\text{Pyrrolidine-3-carboxylic acid} + \text{tert-butyl carbamate} \xrightarrow[\text{Base}]{\text{Coupling reagent}} \text{Carbamate derivative}

$$

- Solvent: DMF or DCM

- Reagents: HATU (1.2 equivalents), DIPEA (2 equivalents)

- Temperature: Room temperature

- Duration: 12–24 hours

This method is advantageous for constructing the carbamate directly on the pyrrolidine ring with high stereocontrol.

Multi-step Synthesis Involving Pyrrolidine Ring Functionalization

Some procedures involve initial synthesis of the benzyl-phenyl pyrrolidine core, followed by carbamate installation:

- Step 1: Synthesis of the pyrrolidine ring via cyclization of suitable amino acids or amino alcohols.

- Step 2: Alkylation at the 3-position with benzyl or phenyl groups.

- Step 3: Carbamate formation using tert-butyl chloroformate or related reagents.

This approach provides flexibility in introducing various substituents and optimizing stereochemistry.

Data Table of Preparation Methods

| Method | Starting Materials | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Carbamate via tert-butyl chloroformate | Pyrrolidine derivative | tert-Butyl chloroformate, TEA | DCM | 0°C to RT | 2–4 hours | Up to 88% | Widely used, scalable |

| Amide coupling | Pyrrolidine-3-carboxylic acid | tert-Butyl carbamate, HATU, DIPEA | DMF | RT | 12–24 hours | 50–72% | Suitable for stereocontrol |

| Multi-step ring functionalization | Amino alcohols or amino acids | Benzyl/phenyl groups, carbamate reagents | Various | Reflux or RT | Variable | Variable | Offers structural diversity |

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate is a chemical compound with a molecular weight of approximately 262.35 g/mol. It features a pyrrolidine ring with a phenyl group at the 4-position and a benzyl group at the 1-position. This compound is valuable in both academic research and industrial applications.

Research Areas

- Neuropharmacology Compounds with structures similar to this compound have been investigated for their potential in neuropharmacology. Pyrrolidine derivatives can interact with neurotransmitter systems like dopamine and serotonin pathways, which contributes to their therapeutic effects.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity and efficacy towards specific biological targets. These studies often utilize various techniques, and preliminary research suggests that this compound may exhibit selective activity towards certain receptors, potentially leading to targeted therapeutic strategies.

- Versatility The versatility of this compound makes it valuable in both academic research and industrial applications.

Potential Applications

This compound and similar compounds have potential applications in different fields:

- Drug discovery.

- Medicinal chemistry.

- Enzyme inhibitors.

- Receptor ligands.

Its potential as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases, has been noted. The compound may modulate neurotransmitter levels or inhibit enzymes involved in amyloid-beta aggregation, which is significant in Alzheimer's disease research.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons between the target compound and related carbamate derivatives:

*logP values estimated via analogy to published data for similar scaffolds.

Biological Activity

Tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate is a compound of significant interest in the field of medicinal chemistry, particularly for its potential neuropharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 290.40 g/mol. The structure features a pyrrolidine ring with substituents that enhance its biological activity:

- Pyrrolidine Ring : Central to its interaction with biological targets.

- Benzyl and Phenyl Groups : These groups influence the compound's lipophilicity and receptor binding properties.

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests a potential for therapeutic applications in treating neurological disorders such as depression and anxiety.

Key Findings:

- Receptor Interaction : Preliminary studies suggest selective activity towards certain receptors, which could lead to targeted therapeutic strategies.

- Mechanism of Action : The compound may modulate neurotransmitter release or receptor sensitivity, impacting various biochemical pathways involved in mood regulation.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. Common methods include:

- Using tert-butyl chloroformate in the presence of a base (e.g., triethylamine).

- Solvent Conditions : Reactions are usually conducted in organic solvents like dichloromethane at low temperatures to ensure high yields and purity.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Participating in nucleophilic substitution reactions, which can lead to the formation of various derivatives.

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease (AD). The results indicated that similar pyrrolidine derivatives could inhibit amyloid-beta aggregation, a hallmark of AD pathology. While specific data on this compound's effects were not detailed, the structural similarities suggest potential efficacy in similar pathways .

Interaction Studies

Interaction studies have focused on the binding affinity and efficacy of this compound towards various biological targets. Techniques such as radiolabeled ligand binding assays are commonly employed to assess these interactions. The findings indicate that compounds with similar structures often exhibit varied pharmacological profiles, highlighting the importance of structural nuances in determining biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-4-phenyltetrahydropyridine | Tetrahydropyridine ring | Different pharmacological profiles |

| N-(1-Benzylpyrrolidin-3-yl)benzamide | Benzamide substituent | Different interaction dynamics with receptors |

| Tert-butyl N-(1-benzoyl)-pyrrolidin-3-carboxamide | Benzoyl group instead of benzyl | Different metabolic pathways |

| 1-Benzyl-N-(2-pyridylethyl)pyrrolidine | Additional pyridylethylene moiety | Potential for varied biological activity |

This table illustrates how variations in substituents can significantly influence the biological activities and applications within medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, the pyrrolidine core may be functionalized via reductive amination or nucleophilic substitution, followed by carbamate protection using Boc anhydride [(tert-butoxycarbonyl)]. Key steps include:

- Amine Protection : Reacting the pyrrolidin-3-amine intermediate with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C.

- Benzylation : Introducing the benzyl group via alkylation using benzyl bromide and a base (e.g., KCO) in acetonitrile.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Adjusting stoichiometry, solvent polarity, and reaction time to minimize side products (e.g., over-alkylation). Monitoring by TLC or HPLC is critical.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR.

- X-ray Crystallography : Single-crystal diffraction (using SHELX or ORTEP-3 ) resolves stereochemistry. Crystals are grown via slow evaporation in solvents like DCM/hexane. SHELXL refinement parameters (R-factor < 5%) ensure accuracy .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 393.2) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary during handling?

- Methodological Answer :

- Storage : Stable at room temperature in inert atmospheres (argon) for >6 months. Avoid prolonged exposure to light, humidity, or acidic/basic environments.

- Decomposition Risks : Boc groups hydrolyze under strong acids (e.g., TFA) or bases (e.g., NaOH). Monitor degradation via HPLC.

- Safety : Non-hazardous under standard conditions, but use PPE (gloves, goggles) to prevent inhalation/contact.

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, particularly for chiral pyrrolidine derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s Mn-salen complexes).

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) confirms >99% enantiomeric excess.

- Crystallographic Validation : Assign absolute configuration via anomalous dispersion in X-ray data (Flack parameter) .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies) .

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases) based on the pyrrolidine scaffold’s conformational flexibility.

- MD Simulations : GROMACS trajectories (100 ns) assess stability in lipid bilayers for membrane permeability studies.

Q. How can contradictory crystallographic data (e.g., disorder in the benzyl group) be resolved during refinement?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split occupancy refinement for overlapping atoms (e.g., phenyl rings). Apply restraints (SIMU/DELU) to maintain geometry .

- Validation Tools : Check R and GooF values. Use PLATON’s ADDSYM to detect missed symmetry .

- Alternative Data : Collect high-resolution datasets (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies are effective for designing bioactive analogs with modified substituents (e.g., fluorinated phenyl groups)?

- Methodological Answer :

- SAR Studies : Replace the benzyl group with electron-withdrawing substituents (e.g., 4-F-CH) to enhance metabolic stability.

- Synthetic Routes : Use Suzuki-Miyaura coupling to introduce aryl halides.

- Bioactivity Screening : Test analogs in enzyme inhibition assays (e.g., IC measurements against proteases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.